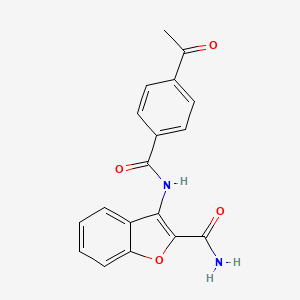

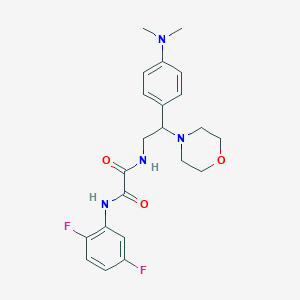

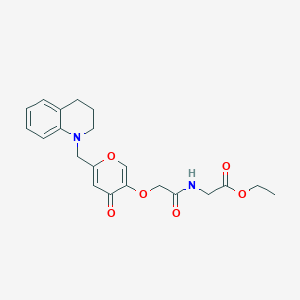

3-(4-Acetylbenzamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-Acetylbenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofurans are found in nature and have been extensively studied by medicinal chemists over the years because of their chemotherapeutic and physiological properties .

Synthesis Analysis

The synthesis of benzofuran derivatives involves a synthetic sequence of 8-aminoquinoline directed C–H arylations followed by transamidations . For the directed C–H arylations, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis

Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . The molecular structure of benzofuran derivatives, including “3-(4-Acetylbenzamido)benzofuran-2-carboxamide”, is likely to be similar, with additional functional groups attached.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include C–H arylations directed by 8-aminoquinoline and transamidations . These reactions allow for the installation of various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .科学的研究の応用

Antibacterial Activity

Furan derivatives, including “3-(4-Acetylbenzamido)benzofuran-2-carboxamide”, have been recognized for their significant role in medicinal chemistry . They are particularly effective in combating microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines . The furan nucleus is an essential synthetic technique in the search for new drugs .

Synthesis of Novel Furan Derivatives

The compound can be used in the synthesis of novel furan derivatives . For instance, Benfodda and team synthesized three furan derivatives using Suzuki–Miyaura cross-coupling reaction .

Development of New Drugs

The compound can be used in the development of new drugs . A highly modular synthetic route involving 8-aminoquinoline directed C–H arylation and transamidation chemistry can be used to access a wide range of elaborate benzofuran-2-carboxamides .

Anticancer Therapeutic Potential

Benzofuran scaffolds, including “3-(4-Acetylbenzamido)benzofuran-2-carboxamide”, have shown potential in anticancer therapy . They have exhibited significant cytotoxicity against various cell lines, making them more potent than the reference cisplatin .

Antimicrobial Properties

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been shown to display a wide range of antimicrobial properties .

Antifungal Properties

In addition to their antimicrobial properties, furan-containing compounds also have antifungal properties . This makes them a valuable resource in the fight against fungal infections .

作用機序

将来の方向性

特性

IUPAC Name |

3-[(4-acetylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-10(21)11-6-8-12(9-7-11)18(23)20-15-13-4-2-3-5-14(13)24-16(15)17(19)22/h2-9H,1H3,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMICIWGVZQIKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetylbenzamido)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2666804.png)

![1-benzyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2666807.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2666812.png)

![1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2666816.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2666818.png)

![Spiro[3.4]octan-1-amine](/img/structure/B2666822.png)